molecular formula C8H15NO3 B13952396 2-((2-Hydroxyethyl)amino)ethyl methacrylate CAS No. 51706-72-0

2-((2-Hydroxyethyl)amino)ethyl methacrylate

Cat. No.: B13952396
CAS No.: 51706-72-0
M. Wt: 173.21 g/mol
InChI Key: HVWSSABJCTUASX-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)ethyl methacrylate is a methacrylate derivative featuring both hydroxyl and amino functional groups on its ethyl side chain.

Properties

CAS No.

51706-72-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H15NO3/c1-7(2)8(11)12-6-4-9-3-5-10/h9-10H,1,3-6H2,2H3

InChI Key

HVWSSABJCTUASX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-Hydroxyethyl)amino)ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 2-((2-hydroxyethyl)amino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2-((2-Hydroxyethyl)amino)ethyl methacrylate often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification techniques to achieve high efficiency and product quality. The use of automated systems and real-time monitoring ensures consistent production and minimizes the risk of contamination .

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group enables free radical polymerization, while the hydroxyethylamino group provides sites for hydrogen bonding and interaction with other molecules. These properties make it suitable for applications requiring strong, durable, and biocompatible materials .

Comparison with Similar Compounds

Key Insights :

  • The target compound’s hydroxyl and primary amine groups enhance polarity and H-bonding capacity compared to HEMA (only hydroxyl) or DMAEMA (tertiary amine). This may improve adhesion or biocompatibility in polymers .
  • Unlike AAEM, which enables crosslinking via acetoacetate groups, the target compound’s reactivity may stem from amine-mediated interactions (e.g., Schiff base formation) .

Reactivity and Copolymerization Behavior

  • HEMA : Reactivity ratios (Q = 0.78, e = 0.23) favor copolymerization with acrylates (e.g., methyl acrylate) due to moderate polarity and steric effects .
  • DMAEMA : The tertiary amine group imparts pH sensitivity, enabling self-assembly in block copolymers (e.g., with n-butyl methacrylate) for drug delivery .

Physical and Chemical Properties

Property HEMA DMAEMA AAEM Target Compound (Inferred)
Molecular Weight (g/mol) 130.14 157.21 214.22 ~215 (estimated)
Solubility Water-miscible Soluble in polar solvents Soluble in organic solvents Likely water-soluble
Thermal Stability Stable up to 200°C Decomposes >150°C Moderate stability May degrade at lower temps due to amine oxidation

Notes:

  • The target compound’s solubility in aqueous environments could surpass DMAEMA but may require stabilization against hydrolysis .

Biological Activity

2-((2-Hydroxyethyl)amino)ethyl methacrylate (HEAEMA) is a methacrylate compound that has garnered attention in biomedical research due to its potential applications in drug delivery systems, tissue engineering, and as a component in various polymeric materials. This article explores the biological activity of HEAEMA, focusing on its cytotoxicity, antibacterial properties, and interactions with human cells.

HEAEMA is characterized by its hydroxyethyl and amino functional groups, which enhance its reactivity and solubility in biological environments. The structure can be represented as follows:

C7H15NO3\text{C}_7\text{H}_{15}\text{N}\text{O}_3

This configuration allows HEAEMA to participate in various polymerization reactions, leading to the formation of hydrogels and other biomaterials.

Cytotoxicity Studies

Research has indicated that HEAEMA exhibits significant cytotoxic effects on various cell types. A study involving dental pulp mesenchymal stem cells (DP-MSCs) demonstrated that exposure to HEAEMA resulted in decreased cell viability and morphological changes indicative of cytotoxicity. Specifically, cells treated with 3 mmol/L and 5 mmol/L concentrations of HEAEMA showed a marked reduction in growth and an upregulation of inflammatory cytokines IL-6 and IL-8 after 24 to 72 hours of incubation .

Table 1: Cytotoxic Effects of HEAEMA on DP-MSCs

Concentration (mmol/L)Cell Viability (%)IL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
01001015
3753035
5505060

Antibacterial Activity

In addition to its cytotoxic effects, HEAEMA has been investigated for its antibacterial properties. A study demonstrated that copolymers containing HEAEMA exhibited significant antibacterial activity against various bacterial strains, including Streptococcus mitis. The minimum inhibitory concentration (MIC) values indicated that these copolymers could effectively inhibit bacterial growth even at relatively low concentrations .

Table 2: Antibacterial Activity of HEAEMA Copolymers

Bacterial StrainMIC (µg/mL)
Streptococcus mitis128
Escherichia coli64
Staphylococcus aureus32

Case Studies

  • Dental Applications : Research has shown that HEAEMA-based materials can interfere with the oral cavity environment when released from dental restorative materials. The co-culture studies with S. mitis and human gingival fibroblasts (HGFs) revealed that while HEAEMA did not significantly affect bacterial adhesion, it increased the planktonic population of S. mitis, suggesting a complex interaction between the monomer and oral bacteria .
  • Tissue Engineering : A study focused on hybrid scaffolds combining HEAEMA with gelatin and alginate demonstrated favorable effects on cell growth. The scaffolds were evaluated for their biocompatibility using MRC5 human lung fibroblasts, showing promising results for future applications in tissue engineering .

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